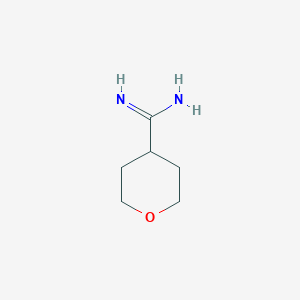

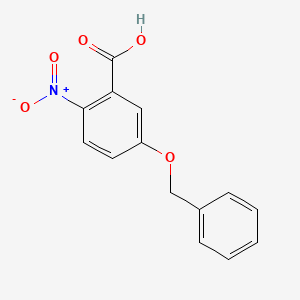

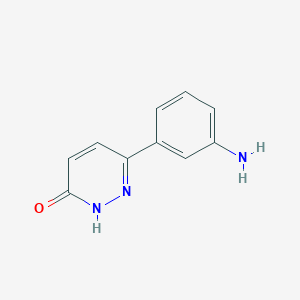

![molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6](/img/structure/B1280507.png)

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is a chemical of interest in the field of medicinal chemistry, particularly for its potential use in the synthesis of pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been described in the literature. These compounds serve as intermediates for the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed to produce these isomers in gram quantities with high enantiomeric and diastereomeric excesses, demonstrating the potential for efficient synthesis of complex bromophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol can be intricate, as evidenced by the crystal structure of 1,2-bis(2-aminophenoxy)ethane. This compound exhibits intermolecular interactions between amine groups and oxygen atoms of neighboring molecules, as well as weak C-H...O hydrogen-bonding interactions. Such structural features are important for understanding the reactivity and interaction potential of bromophenyl compounds .

Chemical Reactions Analysis

Chemical reactions involving bromophenyl moieties can be complex. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation reactions with aryl bromides in the presence of a palladium catalyst, leading to successive C-C and C-H bond cleavages. This indicates that bromophenyl compounds can participate in palladium-catalyzed cross-coupling reactions, which could be relevant for the modification of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The presence of bromine suggests that the compound would have significant molecular weight and could be reactive in electrophilic aromatic substitution reactions. The aminoethanol moiety could contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, affecting its boiling point, melting point, and solubility .

Scientific Research Applications

Metabolism and Biochemical Pathways

The compound has been studied for its metabolic pathways and biochemical interactions. For instance, in a study of the metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, various metabolites were identified, suggesting the presence of multiple metabolic pathways. This implies that similar bromophenyl compounds might undergo complex metabolic transformations involving pathways like deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).

Chemical Synthesis and Modification

Chemical synthesis and modification of bromophenyl compounds are crucial for their application in various fields. The synthesis of tertiary amino alcohols, which can be considered as Trihexyphenidyl analogs, was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, highlighting the versatility of bromophenyl compounds in chemical synthesis (Isakhanyan et al., 2008).

DNA Interaction and Drug Development

Bromophenyl compounds have also been investigated for their interactions with biological macromolecules and potential drug development applications. A study synthesized Schiff base ligand derived from 2,6-diaminopyridine and investigated its DNA binding properties along with its metal complexes, suggesting its suitability as a drug candidate (Kurt et al., 2020).

Molecular Structure and Analysis

Understanding the molecular structure and bonding patterns of bromophenyl compounds is fundamental for their application in scientific research. For instance, the hydrogen-bonding patterns in enaminones, which are closely related to bromophenyl compounds, were characterized, providing insights into the molecular interactions and stability of such compounds (Balderson et al., 2007).

Computational Chemistry and Simulation Studies

Bromophenyl compounds have been the subject of computational chemistry and simulation studies to predict their properties and interactions. For example, quantum chemical and molecular dynamics simulation studies were conducted on certain bromophenyl derivatives to predict their corrosion inhibition performances on iron, demonstrating the compound's potential in material science applications (Kaya et al., 2016).

properties

IUPAC Name |

2-[(2-bromophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTOOAFMQJAGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)